N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine
Description
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}propan-2-amine is a substituted furan derivative featuring a 4-chlorophenyl group at the 5-position of the furan ring and a propan-2-amine moiety attached via a methyl group at the 2-position. Its structure combines aromaticity (furan and chlorophenyl groups) with a secondary amine, which may influence its pharmacokinetic properties, such as blood-brain barrier penetration or receptor binding .
Properties
CAS No. |
75229-24-2 |
|---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H16ClNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
MTMIWYSKWZFYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-chlorophenyl group is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Attachment of the Propan-2-Amine Moiety: The final step involves the reaction of the intermediate compound with propan-2-amine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Comparisons
Heterocyclic Core Variations :
- Furan vs. Thiophene : Replacement of oxygen with sulfur (e.g., ) increases lipophilicity (logP) and may enhance membrane permeability but reduce metabolic stability due to sulfur’s susceptibility to oxidation .
- Oxazole/Imidazole vs. Furan : Oxazole () and imidazole () cores introduce polarity (sulfonyl) or basicity (imidazole NH), respectively. These modifications can improve solubility but may limit blood-brain barrier penetration compared to the reference compound.
Substituent Effects: Chloro vs. Fluorine’s electronegativity may improve metabolic stability in analogs . Propan-2-amine vs. Complex Chains: The propan-2-amine group in the reference compound is simpler than ranitidine’s nitroetheneamine-thioether chain (), which correlates with ranitidine’s H₂ antagonism versus possible CNS effects for the target amine.
Pharmacokinetic Considerations: Molecular Weight and Polarity: The oxazole sulfonyl derivative () has a higher molecular weight (~450 g/mol) and polarity, likely reducing oral bioavailability compared to the reference compound (~250 g/mol). Amine Functionality: Secondary amines (reference compound) generally exhibit better CNS penetration than tertiary amines (e.g., ranitidine’s dimethylamino group) .
Computational and Analytical Insights
Tools like Multiwfn () can compare electrostatic potentials (ESP) and frontier molecular orbitals (HOMO-LUMO) across analogs. For example:
- The thiophene analog () may exhibit a lower HOMO-LUMO gap than the reference compound due to sulfur’s electron-rich nature, influencing reactivity .
Biological Activity
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine is a compound of growing interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a 4-chlorophenyl group and an isopropylamine moiety. The molecular formula is with a molecular weight of 279.76 g/mol. The IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClNO2 |
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | This compound |
| InChI Key | MSEXFSUVISXVMY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand for certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Interaction with Neurotransmitter Systems
Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, derivatives of furan compounds have shown potential as positive allosteric modulators for AMPA receptors, enhancing synaptic transmission without the excitotoxic effects typically associated with direct agonists .
Therapeutic Applications
- Antidepressant Activity : Some studies have suggested that compounds structurally related to this compound exhibit antidepressant-like effects in animal models by increasing serotonin levels in the brain .
- Anticancer Potential : Investigations into the cytotoxic properties of furan derivatives have revealed promising results against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant antiproliferative activity against lung carcinoma cells (A549) .
- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective applications, particularly in neurodegenerative diseases where oxidative stress plays a critical role .
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to the control group. The mechanism was linked to enhanced serotonergic transmission .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of various furan derivatives on cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). Results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a strong potential for development as anticancer agents .
Q & A
Basic: What synthetic routes are recommended for N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions starting with furan derivatives and chlorophenyl precursors. Key steps include:
- Friedel-Crafts alkylation to introduce the 4-chlorophenyl group onto the furan ring.
- Mannich reaction for coupling the furan-methyl intermediate with propan-2-amine, using catalysts like palladium or copper under inert atmospheres (e.g., nitrogen) .
- Solvents such as dimethylformamide (DMF) or toluene are critical for solubility and reaction efficiency. Temperature control (60–100°C) and stoichiometric ratios (1:1.2 for amine:furan intermediate) are essential to minimize byproducts .
Basic: How can structural integrity and purity of the compound be validated post-synthesis?
Answer:
A combination of analytical techniques is required:
- NMR spectroscopy : and NMR confirm the presence of the chlorophenyl (δ 7.2–7.4 ppm), furan (δ 6.2–6.5 ppm), and propan-2-amine (δ 1.0–1.2 ppm for methyl groups) moieties .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 207.66 (CHClNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How can contradictions in reported antimicrobial activity data be resolved?
Answer:
Discrepancies in activity (e.g., MIC values) may arise from differences in bacterial strains or assay conditions. To resolve these:
- Standardized testing : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10 CFU/mL) and growth media (Mueller-Hinton agar) .
- Mechanistic studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Molecular docking : Analyze interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina , referencing furan derivatives' known binding to hydrophobic enzyme pockets .
Advanced: What experimental designs are effective for studying the compound’s pharmacokinetic properties?
Answer:
- In vitro ADME profiling :
- In vivo pharmacokinetics : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models. Plasma samples analyzed via LC-MS/MS to calculate AUC, C, and bioavailability .
Advanced: How can noncovalent interactions between the compound and biological targets be characterized?
Answer:
- Quantum chemical calculations : Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying regions of electron deficiency (e.g., chlorophenyl group) for hydrophobic interactions .
- Molecular dynamics simulations : Run 100-ns trajectories in GROMACS to study binding stability with membrane receptors (e.g., GPCRs).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Basic: What spectroscopic techniques differentiate this compound from structurally similar analogs?
Answer:
- FT-IR spectroscopy : The furan C-O-C stretch (1010–1050 cm) and primary amine N-H bend (1650 cm) are diagnostic .
- X-ray crystallography : Resolves spatial arrangement of the chlorophenyl and furan rings, with bond angles (e.g., 120° for furan) confirming planar geometry .
Advanced: How can researchers address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility without cytotoxicity .
- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether, improving water solubility by 5–10 fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–200 nm) for sustained release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
